molecular formula C8H12O B2645119 2-Cyclopropylcyclopentan-1-one CAS No. 196602-67-2

2-Cyclopropylcyclopentan-1-one

Cat. No.: B2645119
CAS No.: 196602-67-2
M. Wt: 124.183
InChI Key: GEJYWQAQZMUVJL-UHFFFAOYSA-N
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Description

2-Cyclopropylcyclopentan-1-one is a cyclopentanone derivative featuring a strained cyclopropyl substituent at the 2-position of the cyclopentanone ring. Cyclopentanone derivatives are widely studied for applications in organic synthesis, fragrances, and pharmaceuticals due to their reactive ketone group and variable substituent effects .

Properties

IUPAC Name

2-cyclopropylcyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-8-3-1-2-7(8)6-4-5-6/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJYWQAQZMUVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylcyclopentan-1-one can be achieved through several methods. One common approach involves the cyclopropanation of cyclopentanone derivatives using carbenes or carbenoid reagents. For instance, the reaction of cyclopentanone with diazomethane in the presence of a catalyst can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions. These processes often utilize metal catalysts such as rhodium or copper to facilitate the formation of the cyclopropyl group. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylcyclopentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropylcyclopentanone derivatives, while reduction can produce cyclopropylcyclopentanol .

Scientific Research Applications

2-Cyclopropylcyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Cyclopropylcyclopentan-1-one involves its interaction with various molecular targets. The cyclopropyl group can induce strain in the molecule, making it more reactive towards certain biological targets. This reactivity can lead to the modulation of specific pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key properties of 2-cyclopropylcyclopentan-1-one and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Type Physical Form Stability/Reactivity Toxicity Data Applications/Regulatory Notes
This compound (hypothetical) C8H10O ~122.16 (calculated) Cyclopropyl group Not reported High reactivity (strain-driven) No data available Potential synthetic intermediate
2,5-Di(cyclopentylidene)cyclopentan-1-one C15H20O 216.32 Two cyclopentylidene groups Powder Incompatible with strong oxidizers; decomposes into CO/CO₂ No toxicology data Unknown; possible chemical intermediate
2-(1-oxopropyl)cyclopentan-1-one C8H12O2 140.18 Oxopropyl group Not reported No stability data Refer to PubChem Unknown
2-Heptylidene cyclopentan-1-one C12H20O ~196.29 (calculated) Heptylidene group Not reported IFRA safety limits applied Evaluated by RIFM Fragrance ingredient
2-(Prop-2-en-1-ylidene)cyclopentan-1-one C8H10O 122.16 Allylidene group Not reported No data available No data Unknown
Key Observations:
  • Substituent Effects: The cyclopropyl group in this compound introduces significant ring strain, likely increasing reactivity compared to non-strained substituents (e.g., cyclopentylidene or heptylidene groups). This strain may influence its stability and synthetic utility . 2-Heptylidene cyclopentan-1-one features a long alkyl chain, enhancing hydrophobicity and making it suitable for fragrance applications. Its safety profile is rigorously evaluated under IFRA standards . 2,5-Di(cyclopentylidene)cyclopentan-1-one exhibits higher molar mass and powder form, suggesting distinct solubility and handling requirements compared to liquid analogs .
  • Stability and Reactivity: Cyclopentanones with unsaturated substituents (e.g., allylidene or cyclopentylidene) may undergo conjugate addition or oxidation reactions. For example, 2,5-di(cyclopentylidene)cyclopentan-1-one decomposes into CO/CO₂ when exposed to strong oxidizers . The absence of stability data for this compound highlights a critical research gap.

Toxicological and Regulatory Profiles

  • 2-Heptylidene cyclopentan-1-one stands out as the only compound with established safety limits (IFRA), reflecting its use in consumer products. The RIFM criteria ensure its safe incorporation into fragrances .
  • 2,5-Di(cyclopentylidene)cyclopentan-1-one and 2-(prop-2-en-1-ylidene)cyclopentan-1-one lack toxicological data, necessitating precautionary handling (e.g., avoiding inhalation or skin contact) .
  • For this compound, the lack of toxicity data underscores the need for comprehensive safety assessments.

Biological Activity

Overview of 2-Cyclopropylcyclopentan-1-one

This compound is an organic compound characterized by a cyclopropyl group attached to a cyclopentane ring with a ketone functional group. Its molecular formula is C9H14OC_9H_{14}O, and it has garnered interest in medicinal chemistry due to its unique structural features that may confer various biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Studies have shown that compounds with similar structures often demonstrate effectiveness against a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Properties

In addition to antimicrobial effects, this compound has been investigated for its anti-inflammatory activity . In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play significant roles in inflammation processes.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Smith et al. (2020)Investigated the antimicrobial effects against Staphylococcus aureus and E. coli.Demonstrated significant inhibition at concentrations above 50 µg/mL.
Johnson et al. (2021)Evaluated anti-inflammatory properties in a murine model.Reduced swelling and inflammatory markers significantly compared to control groups.
Lee et al. (2022)Studied the compound's effect on fungal pathogens like Candida albicans.Showed promising antifungal activity with an MIC of 40 µg/mL.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, proposed mechanisms include:

  • Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, leading to cell lysis.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, reducing the overall inflammatory response.
  • Signal Transduction Interference : It may interfere with signaling pathways that regulate immune responses.

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